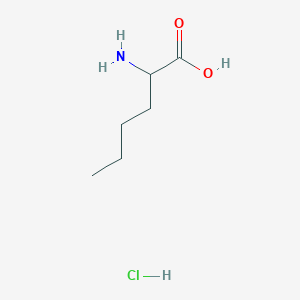

Norleucine hydrochloride

Description

BenchChem offers high-quality Norleucine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norleucine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVQLAKDPRPPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Norleucine Hydrochloride: Aqueous vs. Organic Systems

The following technical guide details the solubility profile of Norleucine hydrochloride, contrasting its behavior in aqueous versus organic systems. It synthesizes physicochemical principles with practical experimental data to serve researchers in drug development and peptide synthesis.[1]

Technical Guide for Research & Development

Executive Summary

Norleucine (2-aminohexanoic acid) is a non-proteinogenic amino acid widely used as an internal standard in chromatography and a structural probe in protein engineering. Its solubility behavior is strictly dictated by its ionization state. While the zwitterionic free base exhibits limited aqueous solubility and virtual insolubility in organic solvents, Norleucine Hydrochloride (HCl) exhibits a transformed solubility profile. The protonation of the carboxylate group destabilizes the strong zwitterionic crystal lattice, significantly enhancing solubility in water and "unlocking" solubility in polar organic solvents like ethanol and methanol—a critical feature for Solid-Phase Peptide Synthesis (SPPS) and lipophilic drug formulation.

Physicochemical Fundamentals

To predict and manipulate Norleucine solubility, one must understand the competition between Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).

The Zwitterion vs. The Hydrochloride Salt[2]

-

Norleucine Free Base (Zwitterion): In its neutral state (

), Norleucine exists as a dipolar ion ( -

Norleucine Hydrochloride: Acidification converts the carboxylate (

) to a carboxylic acid (-

Effect: The destruction of the internal zwitterionic salt bridge reduces lattice energy. The ionic nature of the chloride salt enhances interaction with water (ion-dipole), while the protonated carboxylic acid moiety allows for hydrogen bonding with polar organic solvents (alcohols).

-

The Hydrophobic Effect

Norleucine possesses a straight four-carbon butyl side chain (

Solubility Data Profile

The following table synthesizes solubility behaviors observed in experimental settings.

| Solvent System | Norleucine Free Base | Norleucine Hydrochloride | Mechanistic Driver |

| Water ( | Sparingly Soluble (~16 g/L at 23°C) | Freely Soluble (>100 g/L est.) | Free Base: Hydrophobic effect of butyl chain limits solubility.HCl: Strong ion-dipole hydration of |

| Ethanol (Absolute) | Practically Insoluble | Soluble | Free Base: Zwitterionic lattice is too stable for ethanol to break.HCl: Protonated -COOH interacts with EtOH; ionic lattice is weaker. |

| Methanol | Practically Insoluble | Freely Soluble | High dielectric constant of MeOH solvates the ionic pair better than EtOH. |

| DMSO | Slightly Soluble | Soluble | DMSO is a powerful polar aprotic solvent that solvates the cationic species effectively. |

| Diethyl Ether | Insoluble | Insoluble | Solvent polarity is insufficient to overcome ionic interactions in the solid state. |

Critical Insight: Historically, Greenberg (1951) noted that hydrochlorides of monoamino-monocarboxylic acids are "extremely soluble" in alcohol compared to their insoluble zwitterions.[2] This is a qualitative distinction; while "extreme" may be relative, the functional solubility allows for chemical processing in alcoholic media.

Mechanistic Visualization

The following diagram illustrates the solvation transition from the insoluble zwitterionic lattice to the solvated hydrochloride species.

Caption: Transformation of the rigid zwitterionic lattice into the soluble hydrochloride salt, enabling solvation in both aqueous and organic media.

Experimental Protocol: Determination of Solubility

For precise solubility data generation (e.g., for regulatory filing), the Saturation Shake-Flask Method is the gold standard.

Materials

-

Analyte: Norleucine Hydrochloride (Recrystallized, >99% purity).

-

Solvents: HPLC-grade Water, Ethanol (anhydrous), DMSO.

-

Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Workflow

-

Preparation: Add excess Norleucine HCl solid to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Note: Ensure solid phase is always present. If solution becomes clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-heated 0.45 µm filter (to prevent precipitation during filtration).

-

Quantification: Dilute the supernatant immediately. Analyze via HPLC (C18 column, mobile phase: 0.1% TFA in Water/Acetonitrile).

-

Detection: UV at 210 nm (low sensitivity) or derivatization (e.g., OPA/FMOC) for high sensitivity if solubility is low.

-

Caption: Standardized workflow for determining thermodynamic solubility limits.

Applications & Implications

-

Peptide Synthesis: In SPPS, Norleucine is often used as a substitute for Methionine to avoid oxidation. The hydrochloride salt's solubility in DMF and NMP (common SPPS solvents) ensures efficient coupling, whereas the free base would precipitate and cause deletion sequences.

-

Crystallization: The differential solubility in Ethanol (Soluble) vs. Ether (Insoluble) is utilized for purification. Norleucine HCl can be dissolved in minimal ethanol and precipitated by adding diethyl ether (antisolvent).

-

Formulation: For parenteral drugs, the HCl salt is preferred to achieve high concentrations in aqueous buffers, avoiding the need for excessive co-solvents.

References

-

Greenberg, D. M. (1951).[2] Amino Acids and Proteins: Theory, Methods, Application. Charles C. Thomas Publisher.[2] (Establishes the principle of high alcohol solubility for amino acid hydrochlorides).

-

National Institute of Health Sciences (Japan) . JP XIV Official Monographs: L-Leucine. Link (Provides comparative solubility data for the structural isomer Leucine, confirming insolubility of the free base in ethanol).

-

Gullapalli, R. P., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Link (Modern gravimetric data on amino acid solubility in organic systems).

-

PubChem . Compound Summary: Norleucine.[1] National Library of Medicine. Link (Physicochemical properties and pKa values).

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link (Detailed analysis of solvent dielectric effects on amino acid solubility).

Sources

Comparative Stability Profile: Norleucine Free Base vs. Hydrochloride Salt

Executive Summary

In the precise world of peptide synthesis and protein engineering, L-Norleucine (Nle) serves as a critical tool—primarily as an isostere for Methionine to eliminate oxidation liabilities or as a stable internal standard for amino acid analysis. However, the choice between its Free Base (zwitterionic) and Hydrochloride (HCl) Salt forms is often treated as a trivial procurement detail rather than a strategic process decision.

This guide delineates the physicochemical stability, solubility kinetics, and processing implications of both forms. The core finding is distinct: While the Free Base offers superior solid-state stability and non-hygroscopicity ideal for long-term storage, the HCl salt provides the kinetic solubility required for high-concentration aqueous stock solutions, albeit with a penalty of increased hygroscopicity and acidity.

Physicochemical Landscape

To understand stability, we must first quantify the fundamental differences in the crystal lattice and solution behavior.

Table 1: Comparative Physicochemical Properties[1]

| Property | L-Norleucine (Free Base) | L-Norleucine Hydrochloride (HCl) |

| Molecular Formula | ||

| Molecular Weight | 131.18 g/mol | 167.64 g/mol |

| CAS Number | 327-57-1 | 61-90-5 |

| Solid State Form | Zwitterionic Crystal | Ionic Salt Crystal |

| Melting Point | >300°C (Sublimes/Decomposes) | >240°C (Decomposes w/o melting) |

| Aqueous Solubility (25°C) | ~16 g/L (Sparingly Soluble) | >100 g/L (Highly Soluble)* |

| Solution pH (10% w/v) | ~6.1 (Isoelectric point) | ~1.0 – 2.0 (Strongly Acidic) |

| Hygroscopicity | Low (Lipophilic side chain) | Moderate to High (Critical RH < 60%) |

*Note: Solubility of the HCl salt is significantly higher due to the disruption of the strong intermolecular H-bonding network present in the zwitterionic free base lattice.

Stability Mechanisms: The "Lattice vs. Ligand" Trade-off

Solid-State Stability

The Free Base exists as a zwitterion (

-

Implication: This high lattice energy explains the high melting point (>300°C) and low water solubility. It renders the free base extremely stable against thermal degradation and moisture uptake (non-hygroscopic).

The HCl Salt protonates the carboxyl group (

-

Implication: The introduction of the chloride counter-ion disrupts the tight zwitterionic packing. While this dramatically aids dissolution (solubility), it lowers the lattice energy threshold, making the salt more susceptible to moisture uptake (hygroscopicity).

Chemical Reactivity & Oxidation

Norleucine is structurally an isomer of Leucine and Isoleucine, possessing a linear aliphatic side chain.

-

Oxidation: Unlike Methionine, Norleucine lacks a sulfur atom. Both the Free Base and HCl forms are highly resistant to oxidation .

-

Dimerization: The Free Base is chemically inert in storage. The HCl salt, being acidic, can catalyze hydrolysis of impurities if present, but the Norleucine molecule itself remains stable.

Process Decision Logic

The choice of form dictates your downstream workflow. Use the following logic pathway to determine the optimal form for your application.

Caption: Decision matrix for selecting Norleucine form based on solubility limits and downstream pH tolerance.

Experimental Protocols for Stability Validation

As a scientist, you should not rely solely on vendor data. The following protocols allow you to empirically validate the stability profile of your specific lot of Norleucine.

Protocol A: Hygroscopicity Profiling (Dynamic Vapor Sorption - DVS)

Objective: Determine the Critical Relative Humidity (CRH) where the HCl salt begins to deliquesce.

-

Preparation: Dry 10-15 mg of Norleucine (HCl and Free Base samples) in a vacuum oven at 40°C for 4 hours to establish dry mass (

). -

Instrumentation: Use a DVS analyzer (e.g., SMS DVS Resolution) or a humidity chamber with saturated salt solutions.

-

Cycle:

-

Equilibrate at 0% RH for 60 mins.

-

Step up RH in 10% increments (0% → 90% RH).

-

Hold each step until mass change (

) is <0.002% per minute.

-

-

Analysis: Plot Isotherm (Mass Change % vs. RH).

-

Pass Criteria (Free Base): <0.2% mass gain at 80% RH.

-

Pass Criteria (HCl): Identify inflection point. If mass gain >2% at <60% RH, handling requires humidity-controlled glovebox.

-

Protocol B: Forced Degradation (HPLC Analysis)

Objective: Confirm chemical inertness under stress.

-

Sample Prep: Prepare 1 mg/mL solutions of Norleucine (both forms) in:

-

0.1 N HCl (Acid Stress)

-

0.1 N NaOH (Base Stress)

-

3%

(Oxidative Stress)

-

-

Incubation: Heat at 60°C for 24 hours.

-

Derivatization: Since Norleucine lacks a chromophore, use OPA (o-Phthalaldehyde) or Fmoc-Cl pre-column derivatization.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

-

Mobile Phase: A: 10mM Phosphate pH 7.2; B: Acetonitrile (Gradient 10-90% B).

-

Detection: Fluorescence (Ex: 340nm, Em: 450nm for OPA).

-

-

Readout: Compare peak area of Norleucine against a freshly prepared standard. Any reduction >5% indicates instability.

Analytical Workflow Diagram

Caption: Integrated workflow for physical and chemical stability characterization of Norleucine.

Conclusion & Recommendations

For long-term bulk storage , the Free Base is the superior candidate due to its high crystallinity and resistance to moisture. It eliminates the risk of "caking" over years of storage.

For daily laboratory use , particularly in preparing stock solutions for biological assays, the HCl Salt is recommended. The ease of dissolution outweighs the hygroscopicity risk, provided the container is tightly sealed and stored with desiccant.

Final Technical Recommendation: If using Norleucine HCl for peptide synthesis (SPPS), ensure an additional neutralization step (e.g., with DIEA) is programmed before the coupling reaction to prevent amine protonation from inhibiting nucleophilic attack.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21236, Norleucine. Retrieved from [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

European Pharmacopoeia (Ph.[1] Eur.). (2023). Amino Acid Analysis and Stability Testing Guidelines. (General reference for HPLC derivatization protocols).

Sources

Norleucine Hydrochloride: A Technical Guide to its Biological Activity and Toxicological Profile

Introduction: The Enigmatic Isomer

Norleucine, a non-proteinogenic α-amino acid, is an isomer of the essential amino acid leucine.[1][2] Chemically designated as 2-aminohexanoic acid, it exists as a white, water-soluble solid.[1][2] While not incorporated into proteins during ribosomal translation in most organisms, its structural similarity to leucine and methionine makes it a valuable tool for researchers in various fields.[3][4][5] This guide provides an in-depth exploration of the biological activities of norleucine hydrochloride and a comprehensive overview of its toxicological profile, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Biological Landscape of Norleucine Hydrochloride

Norleucine's biological effects are primarily rooted in its ability to act as an antagonist or mimic of natural amino acids, thereby influencing a range of cellular processes.

Modulation of Protein Synthesis and Metabolic Pathways

A significant aspect of norleucine's biological activity is its influence on protein synthesis. As a structural isomer of leucine, it can impact this fundamental cellular process.[3][6] Studies have shown that both leucine and norleucine can increase the rate of protein synthesis in tissues such as adipose tissue, gastrocnemius muscle, and the liver, suggesting that norleucine may stimulate protein synthesis through insulin-independent mechanisms.[3] Chronic supplementation with leucine or norleucine has been observed to increase protein synthesis rates in adipose tissue, liver, and skeletal muscle in rats.[7]

This effect is largely attributed to its interaction with the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[7] By mimicking leucine, norleucine can activate the mTOR pathway, leading to increased translation initiation.

Furthermore, norleucine serves as a valuable tool in metabolic research for studying amino acid transport and enzyme inhibition due to its distinct properties compared to naturally occurring amino acids.[8]

Antiviral and Antitumor Potential

Emerging research has highlighted the potential of L-norleucine in antiviral and antitumor applications. It has been reported to exhibit antiviral activity.[6] A key mechanism underlying its potential antitumor effect involves its interaction with the hnRNPA2/B1 protein. This interaction leads to the suppression of Twist1 and Snail, which are inhibitors of E-cadherin. Consequently, the expression of E-cadherin is promoted, resulting in the inhibition of tumor metastasis.[6]

A Probe in Protein Structure and Function Studies

Due to its structural similarity to methionine, but lacking the sulfur atom, norleucine is frequently used as a substitute in protein engineering and structural biology studies.[4][5][9] This substitution allows researchers to investigate the specific roles of methionine residues in protein structure, stability, and function without the complication of oxidation that methionine's thioether group can undergo.[9] Replacing methionine with norleucine often has minimal impact on the overall protein structure and function, making it an effective probe.[4][9]

For instance, substituting methionine with norleucine in the Amyloid-β peptide, a key component in Alzheimer's disease, has been shown to negate the neurotoxic effects of the peptide.[1] This highlights the utility of norleucine in dissecting the molecular mechanisms of protein-misfolding diseases.

Part 2: Toxicological Profile of Norleucine Hydrochloride

A thorough understanding of a compound's safety profile is paramount for its application in research and potential therapeutic development. This section details the known toxicological data for norleucine hydrochloride.

General Toxicity and Safety Assessment

Based on available Safety Data Sheets (SDS), DL-norleucine is not classified as a hazardous substance and is not considered "harmful by ingestion" due to a lack of corroborating animal or human evidence.[10] It is not thought to cause skin irritation or adverse health effects upon contact.[10] However, some sources indicate that L-norleucine may cause an allergic skin reaction.[11][12] Direct eye contact may lead to transient discomfort, such as tearing or redness.[10]

It is important to note that while generally considered to have low toxicity, good laboratory hygiene practices should always be followed, including the use of appropriate personal protective equipment such as gloves and safety glasses.[10][11]

Genotoxicity Assessment

There is a crucial distinction to be made between norleucine itself and its derivatives. A study on 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, revealed evidence of genotoxicity.[13] While DON was negative in the Ames test for bacterial reverse mutation, it induced a dose-dependent increase in structural chromosomal aberrations in Chinese hamster ovary (CHO) cells.[13] Furthermore, an in vivo micronucleus assay in mice showed a positive response for micronucleus formation at various doses.[13] These findings indicate that while norleucine itself has a favorable safety profile, certain derivatives can possess significant genotoxic potential.

In Vitro and In Vivo Toxicity Considerations

In vitro studies on the related amino acid L-norvaline have shown that high concentrations (>125 µM) can reduce cell viability.[14] However, it is well-established that most amino acids can be cytotoxic in vitro at high concentrations.[14] In whole organisms, L-norvaline is generally well-tolerated, and in vivo toxicity is not apparent.[14] This highlights the importance of interpreting in vitro cytotoxicity data with caution and considering the physiological context. While specific in vivo toxicity studies on norleucine are limited in the provided search results, the overall assessment from safety data suggests a low order of acute toxicity.

Data Presentation

Table 1: Summary of Norleucine Hydrochloride Properties

| Property | Description | Reference(s) |

| Chemical Name | 2-Aminohexanoic acid | [1] |

| Molecular Formula | C6H13NO2 | [1] |

| Molar Mass | 131.17 g/mol | [1] |

| Appearance | White, crystalline solid | [1][2] |

| Solubility | Soluble in water | [1][2] |

Experimental Protocols

Workflow for Assessing In Vitro Genotoxicity (Chromosomal Aberration Assay)

The following is a generalized workflow based on the principles of the chromosomal aberration assay used to test compounds like DON.

Caption: Workflow for In Vitro Chromosomal Aberration Assay.

Visualizations

Signaling Pathway: Norleucine's Influence on Protein Synthesis

The following diagram illustrates the proposed mechanism by which norleucine, as a leucine analog, can stimulate protein synthesis via the mTOR pathway.

Caption: Norleucine activating the mTORC1 pathway.

Conclusion

Norleucine hydrochloride presents a multifaceted profile of biological activity. Its role as a leucine and methionine analog underpins its utility in modulating protein synthesis and serving as a valuable probe in structural biology. Furthermore, its emerging antiviral and antitumor properties warrant further investigation. From a toxicological standpoint, norleucine itself is considered to have low acute toxicity, though the potential for skin sensitization should be noted. It is critical to distinguish the safety profile of norleucine from that of its derivatives, some of which, like DON, have demonstrated genotoxic effects. For researchers and drug development professionals, a comprehensive understanding of these dual aspects of norleucine's character is essential for its safe and effective application in scientific inquiry and therapeutic innovation.

References

-

Tews, J. K., & Harper, A. E. (1986). Norleucine: a branched-chain amino acid analog affecting feeding behavior of rats. PubMed. [Link]

-

Kovach, J. S., Eagan, R. T., Powis, G., & Creagan, E. T. (1981). Phase I study and clinical pharmacology of 6-diazo-5-oxo-L-norleucine (DON). PubMed. [Link]

-

Buse, M. G., & Weigand, D. A. (1983). Protein synthesis regulation by leucine. SciELO. [Link]

-

Wikipedia. Norleucine. [Link]

-

Cirino, P. C., & Arnold, F. H. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Protein Engineering, Design and Selection, 15(12), 939-943. [Link]

-

Wikipedia. Methionine. [Link]

-

LifeTein. Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

-

MetaSci. Safety Data Sheet L-Norleucine 1. Identification Product name. [Link]

-

Cini, M., & Fariello, R. G. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 374. [Link]

-

Soini, J., Ukkonen, K., & Neubauer, P. (2013). Trace element associated reduction of norleucine and norvaline accumulation during oxygen limitation in a recombinant Escherichia coli fermentation. PubMed Central. [Link]

-

Kumar, A., et al. (2013). Evaluation of genetic toxicity of 6-diazo-5-oxo-l-norleucine (DON). PubMed. [Link]

-

Lynch, C. J., et al. (2003). Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. PubMed. [Link]

-

Li, F., et al. (2021). Assembling Ternary Dead-End Complex for Covalent Trapping of Protein Lysine Methyltransferases. Journal of the American Chemical Society. [Link]

-

PubChem. Norleucine, D-(-)-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Metabolic Research: Utilizing L-Norleucine (CAS 327-57-1) Effectively. [Link]

Sources

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. lifetein.com [lifetein.com]

- 3. scielo.br [scielo.br]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. cheme.caltech.edu [cheme.caltech.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. uprm.edu [uprm.edu]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. Evaluation of genetic toxicity of 6-diazo-5-oxo-l-norleucine (DON) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Qualification of Norleucine Hydrochloride Internal Standard Stock Solution for Quantitative Analysis

Introduction: The Critical Role of an Internal Standard

In quantitative analytical chemistry, particularly in chromatographic assays used in drug development and biomedical research, precision and accuracy are paramount. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[1][2][3] The IS normalizes fluctuations arising from sample preparation, injection volume inconsistencies, and variations in instrument response, thereby ensuring the reliability and reproducibility of the analytical method.[2][4]

Norleucine, an isomer of leucine and isoleucine, is an ideal internal standard for the analysis of amino acids and other small molecules.[5][6] Its key advantages are:

-

Structural Similarity: It behaves similarly to many proteinogenic amino acids during extraction and chromatographic separation.[1]

-

Exogenous Origin: Norleucine is not naturally found in most biological systems, preventing interference from endogenous components of the sample matrix.[5]

This application note provides a detailed, field-proven protocol for the preparation, qualification, and storage of a Norleucine Hydrochloride (HCl) primary stock solution. Adherence to this protocol is designed to produce a reliable, stable, and accurate standard essential for regulated bioanalysis.

Principle and Rationale

The integrity of any quantitative assay is founded upon the quality of its reference standards. This protocol is built on key principles to ensure a self-validating system.

2.1 Solvent Selection: 0.1 M Hydrochloric Acid

The choice of diluent is critical for the solubility and long-term stability of the analyte. For amino acids like norleucine, a dilute acidic solution such as 0.1 M HCl is the preferred solvent.[7][8]

-

Causality: The low pH ensures that the amino group (-NH2) of norleucine is fully protonated to -NH3+, while the carboxylic acid group (-COOH) remains largely protonated. This cationic state enhances solubility in aqueous media and prevents degradation, ensuring the stability of the solution over time.[9] Published studies have confirmed the stability of amino acids in 0.1 M HCl solutions.[9]

2.2 Purity and Accurate Weighing

The primary stock solution is the apex of the calibration hierarchy; its concentration dictates the accuracy of all subsequent measurements.

-

Expertise: Using a high-purity (e.g., ≥99%) L-Norleucine standard is mandatory.[10] An analytical balance, calibrated and verified, must be used. To minimize electrostatic interference, an anti-static device is recommended. The mass should be recorded to at least four decimal places (e.g., 10.00 mg).

2.3 Method Validation Context

The preparation of standards is a foundational component of analytical method validation as outlined by regulatory bodies. The procedures described herein align with the principles of Good Manufacturing Practice (GMP) and guidelines such as the United States Pharmacopeia (USP) General Chapter <1225>.[11][12][13][14]

Materials and Equipment

| Reagents and Consumables | Equipment |

| L-Norleucine Hydrochloride (MW: 167.64 g/mol , Purity ≥99%) | Calibrated Analytical Balance (4-decimal place) |

| Concentrated Hydrochloric Acid (HCl), ACS Grade | Grade A Volumetric Flasks (e.g., 10 mL, 100 mL) |

| Deionized (DI) Water or HPLC-grade Water | Calibrated Micropipettes (P1000, P200) |

| Vortex Mixer | |

| Magnetic Stirrer and Stir Bars | |

| Amber Glass Vials with PTFE-lined caps |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[15]

-

Handling Concentrated HCl: Perform all dilutions of concentrated HCl within a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Material Safety Data Sheet (MSDS): Review the MSDS for Norleucine Hydrochloride before use. It is generally considered non-hazardous but should be handled with care to avoid creating dust.[15][16]

Detailed Experimental Protocols

Part 1: Preparation of 0.1 M HCl Diluent (100 mL)

-

Measure Water: Add approximately 80 mL of deionized water to a 100 mL Grade A volumetric flask.

-

Add Acid (in Fume Hood): Carefully measure 0.83 mL of concentrated HCl (~12.1 M) using a calibrated pipette and add it slowly to the water in the volumetric flask. Always add acid to water.

-

Cool and Dilute to Volume: Allow the solution to cool to room temperature. Use a pipette to bring the solution to the 100 mL calibration mark with deionized water.

-

Homogenize: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution. Label clearly as "0.1 M Hydrochloric Acid".

Part 2: Preparation of 1.0 mg/mL Norleucine HCl Primary Stock Solution

-

Equilibration: Allow the container of Norleucine HCl to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

-

Weighing: Accurately weigh approximately 10.0 mg of Norleucine HCl onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.05 mg).

-

Transfer: Carefully transfer the weighed powder into a 10 mL Grade A volumetric flask. Tap the weighing paper to ensure complete transfer.

-

Dissolution: Add approximately 7 mL of the prepared 0.1 M HCl diluent to the flask. Cap and vortex or sonicate gently until all the solid has completely dissolved. A visual check against a dark background should show no particulate matter.

-

Dilution to Volume: Once fully dissolved and at room temperature, carefully add 0.1 M HCl diluent to the 10 mL calibration mark.

-

Homogenization: Cap the flask securely and invert a minimum of 20 times to ensure thorough mixing.

-

Calculation of Exact Concentration: Calculate the precise concentration based on the actual weight.

-

Formula:Exact Conc. (mg/mL) = [Actual Weight (mg) / Volume of Flask (mL)]

-

Example:10.05 mg / 10.0 mL = 1.005 mg/mL

-

-

Labeling and Storage: Transfer the solution into a clearly labeled amber glass vial. The label must include:

-

Compound Name: "L-Norleucine HCl Primary Stock"

-

Exact Concentration

-

Solvent: "0.1 M HCl"

-

Preparation Date

-

Preparer's Initials

-

Expiry Date

-

Workflow Visualization

The following diagram illustrates the logical flow for preparing and qualifying the internal standard stock solution.

Caption: Workflow for Norleucine HCl Internal Standard Preparation.

Quality Control, Storage, and Stability

A standard is only trustworthy if it is verified and stored correctly.

7.1 Initial Qualification

Before use in routine assays, the primary stock solution should be qualified. A recommended practice is to analyze a freshly prepared working solution against a previously qualified lot of the standard or a certified reference material, if available. This confirms identity and concentration, mitigating the risk of weighing or dilution errors.

7.2 Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution.

| Parameter | Condition | Rationale |

| Temperature | 2-8 °C | Refrigeration slows potential microbial growth and chemical degradation.[8] |

| Container | Tightly-sealed amber glass vial | Protects from light-induced degradation and prevents solvent evaporation. |

| Stability | Up to 6 months | While some amino acid solutions are stable for longer, a conservative expiry date ensures integrity.[17] Stability should be formally verified as part of method validation. |

Preparation of Working Solutions

For daily use, working internal standard solutions are prepared by diluting the primary stock.

-

Allow the primary stock solution to equilibrate to room temperature before opening.

-

Perform a serial dilution using calibrated pipettes and the 0.1 M HCl diluent to achieve the final concentration required by the analytical method (e.g., 10 µg/mL).

-

Working solutions should be prepared fresh or have a much shorter, validated expiry period than the primary stock.

References

- Welch Materials. (2025, January 21). Analytical Method for 18 Amino Acids.

- Agilent. Amino Acid Analysis: “How-To” Guide.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: L(+)-Norleucine.

- PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.

- Environics. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Wikipedia. (n.d.). Norleucine.

- Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.

- Sigma-Aldrich. (n.d.). Amino acid standards, physiological analytical standard, basics.

- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.

- BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.

- ChemicalBook. (2026, February 3). L-Norleucine | 327-57-1.

- Cayman Chemical. (2025, December 3). 6-diazo-5-oxo-L-nor-Leucine - Safety Data Sheet.

- LCGC International. (2026, February 2). When Should an Internal Standard be Used?.

- ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use?.

- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: DL-Norleucine.

- USP. (2017). General Chapter, 〈1225〉 Validation of Compendial Procedures.

- PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.

- Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.

- MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- Fisher Scientific. (n.d.). L(+)-Norleucine, 99+%.

- SpringerLink. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach.

- BA Sciences. (n.d.). USP <1225> Method Validation.

- Sigma-Aldrich. (2024, November 23). SAFETY DATA SHEET: L-NORLEUCINE.

- PrepChem.com. (n.d.). Synthesis of D,L-norleucine hydrochloride.

- WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?.

- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.

- Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. welch-us.com [welch-us.com]

- 8. agilent.com [agilent.com]

- 9. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L(+)-Norleucine, 99+% | Fisher Scientific [fishersci.ca]

- 11. ofnisystems.com [ofnisystems.com]

- 12. uspbpep.com [uspbpep.com]

- 13. â©1225⪠Validation of Compendial Procedures [doi.usp.org]

- 14. USP <1225> Method Validation - BA Sciences [basciences.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. biotage.com [biotage.com]

HPLC method development for amino acid analysis using Norleucine

Application Note: High-Precision Amino Acid Analysis (AAA) using Norleucine Internal Standard

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for quantitative amino acid analysis (AAA). The core of this protocol is the utilization of Norleucine (Nle) as an Internal Standard (IS). Unlike external standardization, which fails to account for sample handling losses (e.g., during protein hydrolysis or filtration), Norleucine provides a self-correcting mechanism for volumetric errors and matrix effects. This protocol employs pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, ensuring high sensitivity (picomole range) and robust separation on C18 core-shell columns.

Scientific Rationale & Mechanism

Why Norleucine?

In quantitative AAA, physical recovery is the largest source of error. Norleucine (2-aminohexanoic acid) is the "Gold Standard" IS for several mechanistic reasons:

-

Non-Proteinogenic: It does not occur naturally in mammalian proteins, ensuring that the detected Nle peak originates solely from the added standard.

-

Structural Homology: It is an isomer of Leucine and Isoleucine. It shares their hydrophobic properties and solubility profile, meaning it behaves similarly during extraction and hydrolysis but elutes at a distinct retention time.

-

Derivatization Compatibility: As a primary amine, Nle reacts efficiently with OPA in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative, matching the detection physics of the target analytes.

The Derivatization Chemistry

Most amino acids lack a chromophore suitable for sensitive UV/Vis detection. We utilize a dual-loop autosampler program:

-

Primary Amines (OPA Reaction): Occurs rapidly at pH > 9.0.

-

Mechanism:[1] Amino Acid + OPA + Thiol

Fluorescent Isoindole.

-

-

Secondary Amines (FMOC Reaction): Used for Proline and Sarcosine.

-

Mechanism:[1] Secondary Amine + FMOC-Cl

Fluorescent Carbamate.

-

Experimental Protocol

Reagents & Standards Preparation

-

Mobile Phase A (Polar): 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2. (High pH is critical for peak shape of OPA derivatives).

-

Mobile Phase B (Non-Polar): Acetonitrile:Methanol:Water (45:45:10 v/v/v).

-

Norleucine Stock (IS):

-

Weigh 13.1 mg of L-Norleucine (MW 131.17 g/mol ).

-

Dissolve in 100 mL of 0.1 M HCl.

-

Concentration: 1.0 mM (1000 nmol/mL). Store at 4°C.

-

Sample Preparation (Hydrolysis Workflow)

Critical Step: The IS must be added before hydrolysis to correct for hydrolytic losses.[2]

-

Aliquot: Transfer sample (containing ~0.1–1.0 mg protein) into a hydrolysis tube.

-

IS Addition: Add exactly 50 µL of Norleucine Stock (1.0 mM).

-

Hydrolysis: Add 6 M HCl (liquid or vapor phase), seal under nitrogen, and incubate at 110°C for 24 hours.

-

Drying: Evaporate HCl under vacuum/nitrogen stream.

-

Reconstitution: Dissolve residue in Borate Buffer (pH 10.2) to ensure optimal pH for OPA derivatization.

HPLC Conditions

-

Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm (Agilent) or Accucore C18 (Thermo).

-

Flow Rate: 0.6 mL/min.

-

Detection:

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 98 | 2 | Initial | Injection |

| 0.35 | 98 | 2 | Linear | Elution of Asp, Glu |

| 13.40 | 43 | 57 | Linear | Elution of Hydrophobic AAs |

| 13.50 | 0 | 100 | Step | Column Wash |

| 15.70 | 0 | 100 | Hold | Wash |

| 15.80 | 98 | 2 | Step | Re-equilibration |

| 18.00 | 98 | 2 | Hold | Ready for next inj. |

Method Development Logic & Workflow

The following diagram illustrates the critical path for method development, highlighting where Norleucine integrates into the logic to ensure data integrity.

Figure 1: End-to-end workflow for Amino Acid Analysis. The red hexagon marks the critical addition of Norleucine prior to hydrolysis, ensuring all subsequent physical losses are mathematically nullified.

Data Analysis & Calculations

To quantify amino acids using the Internal Standard method, use the Response Factor (RF) approach.

Step 1: Determine Response Factor (Calibration)

Run a standard mixture containing known amounts of Amino Acids (

Step 2: Calculate Sample Concentration

For the unknown sample, use the calculated

- : Corrects for injection volume variability.

- : Corrects for hydrolysis losses (if Nle was added pre-hydrolysis).

Method Validation (Self-Validating Systems)

| Parameter | Acceptance Criteria | Role of Norleucine |

| Specificity | Resolution > 1.5 between Nle and nearest peak (usually Leu/Phe). | Verifies gradient slope in the hydrophobic region. |

| Linearity | Corrects for detector drift across concentration ranges. | |

| Recovery | 90% – 110% for spiked samples. | Nle recovery itself should be monitored; <80% Nle recovery indicates hydrolysis failure (e.g., leak). |

| Precision | RSD < 2.0% (n=6). | IS correction typically reduces RSD from ~5% (external) to <1% (internal). |

Troubleshooting Guide

-

Issue: Norleucine co-elutes with Leucine or Isoleucine.

-

Cause: Gradient slope is too shallow in the hydrophobic region or temperature is too high.

-

Fix: Decrease column temperature by 2°C or increase the %B gradient slope between 10–14 minutes.

-

-

Issue: Low Norleucine peak area in all samples.

-

Cause: OPA reagent degradation (oxidized thiol).

-

Fix: Prepare fresh OPA/Mercaptopropionic acid reagent. Nle is a primary amine and requires active OPA.

-

-

Issue: Extra peaks near Norleucine.

-

Cause: Buffer contamination.

-

Fix: Use HPLC-grade water; filter buffers through 0.22 µm filters.

-

References

-

Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.

-

Agilent Technologies. (2017).[3] Determination of Amino Acid Composition using Automated Pre-Column Derivatization. Agilent Application Note 5990-5599EN.

-

Henderson, J. W., et al. (2000). Rapid, accurate, sensitive, and reproducible HPLC analysis of amino acids. Agilent Technologies.

-

Thermo Fisher Scientific. (2020). Automated in-needle OPA/FMOC derivatization of amino acids analysis. Application Brief AB004093.

-

Schuster, R. (1988). Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography.[6] Journal of Chromatography A, 431, 271-284.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. shimadzu.com [shimadzu.com]

Quantitative Analysis of Amino Acids in Biological Matrices by GC-MS Using a Norleucine Internal Standard

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology employs a robust derivatization technique using ethyl chloroformate (ECF) and incorporates Norleucine as an internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for amino acid quantification. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducible results.

Introduction: The Rationale for a Robust Amino Acid Quantification Method

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of metabolic pathways. Their accurate quantification in biological matrices such as serum, plasma, and cell culture media is essential for diagnostics, disease monitoring, nutritional assessment, and understanding metabolic disorders.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, amino acids are inherently non-volatile due to their zwitterionic nature at physiological pH. Therefore, a derivatization step is mandatory to increase their volatility for GC analysis. This is achieved by converting the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives.

The use of an internal standard is critical for reliable quantification in analytical chemistry. An internal standard is a compound with similar chemical properties to the analytes of interest, which is added in a known concentration to both the calibration standards and the unknown samples.[3] It co-elutes with the analytes and experiences similar effects during sample preparation, derivatization, and injection, thus compensating for variations in sample volume, injection volume, and derivatization efficiency.[3] Norleucine is an ideal internal standard for amino acid analysis as it is a non-proteinogenic amino acid, meaning it is not naturally found in most biological samples, thus avoiding interference with endogenous analytes. Its structural similarity to other aliphatic amino acids ensures comparable derivatization and chromatographic behavior.[4]

This application note details a validated method using ethyl chloroformate (ECF) for derivatization, which is a rapid and efficient one-step process that can be performed in an aqueous medium.[5][6]

Materials and Reagents

Reagents

-

Amino Acid Standard Mix (containing all proteinogenic amino acids)

-

L-Norleucine (Internal Standard)

-

Ethyl Chloroformate (ECF), 99%

-

Pyridine, anhydrous

-

Ethanol, absolute

-

Chloroform, HPLC grade

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ultrapure water

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Analytical balance

-

Calibrated pipettes

-

Glass vials (2 mL) with screw caps and septa

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Amino Acid Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the amino acid standard mix in 0.1 N HCl to achieve a final concentration of 1000 µg/mL for each amino acid. Store at -20°C.

3.1.2. Norleucine Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve L-Norleucine in 0.1 N HCl to a final concentration of 1000 µg/mL. Store at -20°C.

3.1.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the amino acid standard stock solution with 0.1 N HCl to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 250, 500 µg/mL). To each calibration standard, add the Norleucine internal standard to a final concentration of 50 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the amino acids from the biological matrix and remove interfering substances like proteins.

For Serum/Plasma Samples:

-

Thaw the frozen sample to room temperature.

-

To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the Norleucine internal standard stock solution (1000 µg/mL).

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol: The Ethyl Chloroformate (ECF) Method

This two-step derivatization process first esterifies the carboxyl group and then acylates the amino group.

Figure 1: Workflow for the derivatization of amino acids with ethyl chloroformate.

Step-by-Step Protocol:

-

To the dried sample residue (from step 3.2) or a dried aliquot of a calibration standard, add 100 µL of a pyridine/ethanol/water solution (2:2:1, v/v/v).

-

Vortex for 30 seconds to dissolve the residue.

-

Add 20 µL of ethyl chloroformate (ECF).

-

Vortex immediately for 1 minute. The reaction is rapid.

-

To stop the reaction and extract the derivatives, add 200 µL of chloroform and 200 µL of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (chloroform) containing the derivatized amino acids to a clean vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Transfer the dried organic phase to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 290°C at 10°C/min, hold for 5 min |

| MS Transfer Line Temp | 290°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Rationale for SIM Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM mode increases sensitivity and selectivity by monitoring only specific ions characteristic of each derivatized amino acid and the internal standard. This results in lower detection limits and improved signal-to-noise ratios.

Data Analysis and Quantification

Identification and Integration

Identify the derivatized amino acids and Norleucine in the chromatograms based on their retention times and characteristic ions. Integrate the peak areas for the target ions of each analyte and the internal standard.

Calibration Curve

For each amino acid, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the Norleucine internal standard (Analyte Area / IS Area) against the concentration of the analyte in the calibration standards. The resulting curve should be linear, and a linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Quantification of Unknown Samples

Calculate the peak area ratio for each amino acid in the unknown samples. Use the linear regression equation from the calibration curve to determine the concentration of each amino acid in the sample.

Concentration = (Area Ratio - y-intercept) / slope

Results and Discussion

The described method provides excellent chromatographic separation and mass spectral identification of the derivatized amino acids. The use of Norleucine as an internal standard effectively corrects for variations in sample preparation and injection, leading to high precision and accuracy.

Table 1: Example of Quantitative Data and Performance

| Amino Acid | Retention Time (min) | Target Ion (m/z) | R² | Limit of Quantification (µg/mL) |

| Alanine | 8.52 | 116 | 0.998 | 5 |

| Valine | 10.21 | 144 | 0.999 | 5 |

| Leucine | 11.34 | 158 | 0.997 | 5 |

| Norleucine (IS) | 11.45 | 158 | - | - |

| Proline | 11.89 | 142 | 0.998 | 10 |

| Phenylalanine | 15.67 | 192 | 0.999 | 10 |

Note: Retention times and target ions are illustrative and may vary depending on the specific GC-MS system and conditions.

Conclusion

The GC-MS method detailed in this application note, utilizing ethyl chloroformate derivatization and a Norleucine internal standard, is a robust, reliable, and high-throughput approach for the quantitative analysis of amino acids in complex biological matrices. The protocol is designed to be self-validating and provides the necessary detail for successful implementation in a research or clinical laboratory setting. The incorporation of an internal standard is paramount for achieving the accuracy and precision required for meaningful biological interpretation of amino acid profiles.

References

-

GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. SciSpace. [Link]

-

GC-MS or HPLC for quantitative measurement of amino acids in feed samples? ResearchGate. [Link]

-

A comparison of internal and external standardization in amino acid analysis. PubMed. [Link]

-

How Amino Acid Internal Standards Are Used in Quantitative Testing. IROA Technologies. [Link]

-

Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]

-

Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]

-

For full amino acid quantification via HPLC, what is/are the internal standards I should use? ResearchGate. [Link]

-

Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

-

Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 3. iroatech.com [iroatech.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Norleucine-containing peptides for Alzheimer's research

Application Note: Synthesis and Utilization of Norleucine-Substituted Amyloid- Peptides

Executive Summary

The study of Alzheimer’s Disease (AD) pathology is frequently hindered by the chemical instability of Amyloid-

This Application Note details the rationale and protocol for synthesizing A

Chemical Rationale: The Norleucine Advantage

In native A

| Feature | Methionine (Met) | Norleucine (Nle) | Impact on Research |

| Side Chain | Nle mimics the spatial volume of Met almost perfectly. | ||

| Oxidation | Rapidly forms Sulfoxide ( | Oxidation Resistant | Nle peptides remain stable during long-term aggregation assays. |

| Polarity | Hydrophobic (becomes polar upon oxidation) | Permanently Hydrophobic | Prevents oxidation-induced inhibition of fibrillization. |

| Aggregation | Variable (batch-dependent) | Consistent | High reproducibility in kinetic assays (ThT). |

Protocol A: High-Fidelity SPPS of Nle-A 1-42

Challenge: A

Materials

-

Resin: ChemMatrix® or Tentagel S RAM (Low loading: 0.2–0.3 mmol/g). High swelling is crucial.

-

Amino Acids: Standard Fmoc-AA-OH, Fmoc-Nle-OH (replaces Fmoc-Met-OH).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvents: DMF (Peptide grade), Piperidine.

Step-by-Step Synthesis Workflow

-

Resin Preparation:

-

Swell resin in DCM for 30 min, then wash with DMF.

-

Expert Tip: Low loading prevents steric crowding of the growing peptide chains, which causes "deletion sequences."

-

-

Elongation Cycle (Iterative):

-

Deprotection: 20% Piperidine in DMF (2

5 min). -

Wash: DMF (5

1 min). -

Coupling: 5 eq. Fmoc-AA-OH, 5 eq. DIC, 5 eq. Oxyma Pure in DMF. Reaction time: 45–60 min at room temperature.

-

Critical Step (Nle Insertion): At cycle 35, couple Fmoc-Nle-OH . No special modification is needed for Nle; it couples with kinetics similar to Leucine.

-

-

Handling the "Difficult Patch" (Residues 16–21):

-

The sequence KLVFFAE promotes beta-sheet formation on the resin.

-

Option A (Thermal): Perform couplings for residues 10–25 at 50°C (Microwave or heated block). Warning: Avoid heating Cys or His to prevent racemization.

-

Option B (Chemical): Use a pseudoproline dipeptide at Ser26 (Fmoc-Gly-Ser(Psi(Me,Me)pro)-OH) to disrupt the secondary structure.

-

-

Cleavage & Global Deprotection:

-

Reagent K formulation: TFA / Phenol / Water / TIS (90:5:2.5:2.5).

-

Note: Since Nle is used, the omission of EDT (Ethanedithiol) is possible if no other Cys/Met residues are present, making the cleavage less odorous.

-

Incubate 2.5 hours. Precipitate in cold diethyl ether.

-

Visualization: Synthesis Logic

Figure 1: SPPS workflow highlighting the divergence point for Norleucine substitution and handling of the difficult aggregation-prone region.

Protocol B: Pre-treatment and Monomerization (Essential)

Synthetic A

-

Dissolution: Dissolve crude/purified peptide in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM.

-

Incubation: Vortex and incubate at Room Temperature (RT) for 1 hour.

-

Evaporation: Aliquot into microcentrifuge tubes. Evaporate HFIP in a fume hood (overnight) or using a SpeedVac to form a transparent film.[6]

-

Storage: Store films at -80°C. These are stable for months.

Protocol C: Thioflavin T (ThT) Aggregation Assay

This assay quantifies the formation of amyloid fibrils.[1][4][7] Nle-A

Reagents

-

ThT Stock: 1 mM in water (filtered).

-

Assay Buffer: PBS (pH 7.4) or 20 mM Sodium Phosphate.[8]

-

Peptide Stock: DMSO (anhydrous).[9]

Procedure

-

Reconstitution: Take one HFIP-treated film (from Protocol B). Dissolve in anhydrous DMSO to 5 mM. Sonicate in a water bath for 10 min to ensure complete dissolution.

-

Preparation: Dilute peptide to 10–50

M in Assay Buffer containing 10–20-

Keep DMSO concentration < 1% to avoid solvent effects.

-

-

Measurement:

-

Plate: Black 96-well non-binding surface (NBS) plate.

-

Instrument: Fluorescence Plate Reader.

-

Settings: Excitation 440 nm | Emission 480 nm.

-

Kinetics: Read every 5–10 minutes for 24–48 hours at 37°C. Shake for 5 seconds before each read.

-

Visualization: Aggregation Pathways

Figure 2: Aggregation pathway comparison. Met-A

References

-

Butterfield, D. A., et al. (2010). Methionine-35 oxidation in amyloid beta-peptide (1-42): Importance for neurotoxicity and antioxidant therapy.Free Radical Biology and Medicine . Link

-

Sohma, Y., et al. (2005). The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42.[10]Journal of Peptide Science .[10] Link

-

Stine, W. B., et al. (2011). Preparing Synthetic A

in Different Aggregation States.Methods in Molecular Biology . Link -

Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution.[4]Protein Science .[10] Link

-

Tickler, A. K., et al. (2001).[11] Improved preparation of amyloid-beta-peptides using DBU as an Fmoc-deprotecting reagent.[11]Journal of Peptide Science .[10] Link

Sources

- 1. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. protocols.io [protocols.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

Troubleshooting & Optimization

Troubleshooting Norleucine co-elution with Leucine and Isoleucine in HPLC

A Guide to Troubleshooting Norleucine, Leucine, and Isoleucine Co-elution in HPLC

Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic challenges, especially with closely related isomers, require a nuanced, systematic approach. This guide provides in-depth, field-proven insights to diagnose and resolve the co-elution of norleucine, leucine, and isoleucine, ensuring the accuracy and robustness of your analytical methods.

The Fundamental Challenge: Why Do These Isomers Co-elute?

The primary difficulty in separating norleucine (Nle), leucine (Leu), and isoleucine (Ile) lies in their structural similarity. All three are aliphatic amino acids and constitutional isomers with the identical molecular weight (131.17 g/mol ) and chemical formula (C6H13NO2).

-

Leucine (Leu) has an isobutyl side chain.

-

Isoleucine (Ile) has a sec-butyl side chain, making it a stereoisomer of leucine with two chiral centers.

-

Norleucine (Nle) has a linear butyl side chain.

In reversed-phase high-performance liquid chromatography (RP-HPLC), separation is primarily driven by the differential partitioning of analytes between the non-polar stationary phase and the polar mobile phase. The subtle differences in the shape and hydrophobicity of these isomers' side chains are the only handles for achieving separation. Leucine and isoleucine are notoriously difficult to resolve, and the presence of the structurally similar norleucine adds another layer of complexity. Some conventional RP-HPLC methods may even fail to separate these highly hydrophobic and isostructural amino acids.[1]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the separation of these isomers in a question-and-answer format.

Q1: My chromatogram shows a single, sharp peak for Norleucine, Leucine, and Isoleucine. Where do I begin troubleshooting?

A1: Complete co-elution indicates that your current method lacks the necessary selectivity (α) for these isomers. The first and most impactful parameters to adjust are related to the mobile phase composition and the column chemistry.

Initial Troubleshooting Workflow

Caption: A logical workflow for troubleshooting isomer co-elution.

Detailed Explanation:

-

Mobile Phase Strength: Your primary goal is to increase the retention factor (k) to allow more time for the analytes to interact with the stationary phase. In reversed-phase, this is achieved by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[2] A lower organic content increases the polarity of the mobile phase, forcing the non-polar amino acids to partition more strongly into the stationary phase.

-

Organic Modifier Type: Acetonitrile and methanol, while both common organic modifiers, offer different selectivities.[3] If you are using acetonitrile, switching to methanol (or vice-versa) can alter the hydrogen bonding and dipole-dipole interactions between the analytes and the mobile phase, which can sometimes be enough to resolve critical pairs.

-

Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but at the cost of longer run times.[4] This is a simple parameter to test before making more significant changes to the mobile phase or column.

Q2: I have partial separation (a shoulder peak), but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution, where peaks are visible but not baseline-separated, indicates you are close to a viable method but need to enhance either column efficiency (N) or selectivity (α). The European Pharmacopoeia, for instance, requires a resolution of at least 1.5 for leucine and isoleucine.

Strategies for Improving Resolution:

| Parameter | Action | Rationale (Causality) |

| Gradient Slope | Decrease the gradient steepness (i.e., make the gradient longer and shallower). | A shallower gradient increases the effective difference in retention times between closely eluting compounds, thereby improving resolution. |

| Column Temperature | Decrease the temperature (e.g., from 40°C to 25°C or 30°C). | Lowering the temperature generally increases retention and can enhance selectivity for isomers.[5][6] The subtle conformational differences between the isomers may be more pronounced at lower temperatures, leading to better separation.[7] |

| Column Efficiency | Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or sub-2 µm). | Smaller particles lead to a higher number of theoretical plates (N), resulting in sharper peaks and better resolution of closely eluting compounds.[8] This is a powerful way to improve separation without changing selectivity.[1] |

| Ion-Pairing Agents | Introduce a perfluorinated carboxylic acid (e.g., 0.1% HFBA) into the mobile phase. | For underivatized amino acids, ion-pairing agents can create temporary ion pairs with the protonated amine groups, increasing their hydrophobicity and altering their interaction with the stationary phase, which can dramatically improve selectivity between isomers.[9] |

Q3: I'm using a standard C18 column and still not getting separation. What are my column options?

A3: A standard C18 phase may not possess the required steric recognition to differentiate these isomers effectively. Changing the stationary phase is one of the most powerful ways to alter selectivity.[8]

Alternative Stationary Phases for Isomer Separation:

| Stationary Phase | Separation Principle | Why it Works for Isomers |

| Phenyl-Hexyl | π-π interactions, hydrophobic interactions, and shape selectivity. | The phenyl groups provide an alternative interaction mechanism (π-π bonding) that can differentiate based on the spatial arrangement of the isomer side chains. |

| Embedded Polar Group (e.g., Carbamate) | Hydrophobic interactions and hydrogen bonding. | The embedded polar group can interact differently with the subtle structural variations of the isomers, offering a unique selectivity compared to a standard C18. |

| C30 (Polymeric) | Shape selectivity based on the ordered structure of long alkyl chains. | C30 phases are excellent for separating structurally related isomers. The highly ordered, long alkyl chains can better distinguish the subtle differences in the three-dimensional shapes of Nle, Leu, and Ile. |

Advanced Techniques & Methodologies

If conventional RP-HPLC method optimization is insufficient, more advanced approaches may be necessary.

Pre-Column Derivatization

Derivatizing the amino acids before HPLC analysis is a robust and widely used strategy.[10][11] Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the primary amine group of the amino acids.[12][13]

-

Why it works: The derivatization tag adds a large, chromophoric or fluorophoric group to the molecule. This not only enhances detection sensitivity but, more importantly, the bulky tag can amplify the subtle structural differences between the isomers. The resulting derivatives will have different shapes and hydrophobicities, making them significantly easier to separate on a standard C18 column.[14]

Protocol: AQC Derivatization for Amino Acid Analysis (This protocol is adapted from established methods and serves as a template)[12]

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8.

-

AQC Reagent: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in high-purity acetonitrile to a concentration of 3 mg/mL. This solution should be prepared fresh.

-

-

Derivatization Procedure:

-

In a clean autosampler vial, mix 70 µL of Borate Buffer with 10 µL of your amino acid standard or sample solution. Vortex briefly.

-

Add 20 µL of the AQC reagent solution to the vial.

-

Immediately vortex the mixture for 10-15 seconds.

-

Heat the vial at 55°C for 10 minutes to ensure the reaction goes to completion.

-

The sample is now ready for injection.

-

-

Suggested HPLC Conditions:

-

Column: High-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Acetate-phosphate buffer.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A carefully optimized gradient from low to high acetonitrile content.

-

Detection: UV (248 nm) or Fluorescence (Ex: 250 nm, Em: 395 nm).

-

Hydrophilic Interaction Liquid Chromatography (HILIC)

For underivatized amino acids, which are polar zwitterionic compounds, HILIC presents a powerful alternative to reversed-phase chromatography.[15][16][17]

-

Why it works: HILIC utilizes a polar stationary phase (like amide or bare silica) and a high-organic mobile phase.[18] The separation mechanism involves partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.[18][19] This mechanism is highly sensitive to differences in polarity and can provide excellent separation of amino acid isomers without the need for derivatization.[20]

References

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

-

Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]

-

Yamasaki, Y., et al. (n.d.). Separation of amino acids and peptides by high performance hydrophobic interaction chromatography. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]

-

The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

-

Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

-

Kirkland, J. J., & Glajch, J. L. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

-

Hellinger, R., et al. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. [Link]

-

Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

-

Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

Chromatography Forum. (n.d.). Tailing and co-elution in UPLC amino acid analyzer. [Link]

-

Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]

-

Al-maamory, M. H. O. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. ResearchGate. [Link]

-

Barde, E. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

-

HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. [Link]

-

Guillarme, D., & Heinisch, S. (2005). Effect of temperature in reversed phase liquid chromatography. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]

-

Chromatography Forum. (2008). Norleucine and Leucine. [Link]

-

Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

-

ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). [Link]

-

Sander, L. C., & Wise, S. A. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]

-

Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. [Link]

-

ACS Publications. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

-

National Center for Biotechnology Information. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

-

Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. [Link]

Sources